molecular formula C22H21F3N4O2 B11117744 1-methyl-4-phenyl-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11117744
M. Wt: 430.4 g/mol
InChI Key: HZGCBUBHBSBLBX-UHFFFAOYSA-N
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Description

1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step involves the reaction of the triazole intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, leading to the formation of various derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reducing agents.

Scientific Research Applications

1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and piperidine groups on biological systems, potentially leading to new insights into their roles in pharmacology.

Mechanism of Action

The mechanism of action of 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar compounds to 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazole derivatives and compounds with trifluoromethyl or piperidine groups. These compounds may share some chemical properties but differ in their specific applications and effectiveness. Examples include:

The uniqueness of 1-METHYL-4-PHENYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of these functional groups, which may offer distinct advantages in specific research or industrial contexts.

Properties

Molecular Formula

C22H21F3N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

2-methyl-4-phenyl-5-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C22H21F3N4O2/c1-27-21(31)29(18-5-3-2-4-6-18)19(26-27)15-11-13-28(14-12-15)20(30)16-7-9-17(10-8-16)22(23,24)25/h2-10,15H,11-14H2,1H3

InChI Key

HZGCBUBHBSBLBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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